molecular formula C10H21ClN2O3 B12337444 tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride

tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride

Cat. No.: B12337444
M. Wt: 252.74 g/mol
InChI Key: IVMXBBYWBPFFBF-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group on a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride typically involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as halides, alkoxides, and amines

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxyl group

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups on the piperidine ring can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate
  • Tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the piperidine ring, which allows for diverse chemical reactivity and biological interactions. This dual functionality distinguishes it from similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1

InChI Key

IVMXBBYWBPFFBF-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl

Origin of Product

United States

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